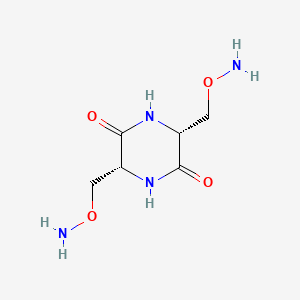

D-Cycloserine dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Cycloserine dimer is an intermediate in the biosynthesis of S-adenosylmethionine, a cofactor for enzyme-catalyzed methylations.

Mecanismo De Acción

Target of Action

D-Cycloserine dimer primarily targets two crucial enzymes in the bacterial cell wall peptidoglycan biosynthetic pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) . These enzymes play a significant role in the formation of the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala), a critical component of the bacterial cell wall .

Mode of Action

This compound interacts with its targets in a unique way. It acts as a structural analog of D-alanine, competing with D-alanine for the active sites of the enzymes . For alanine racemase, it forms an aromatized D-Cycloserine-PLP adduct, which irreversibly blocks the enzyme’s activity . For D-alanine:D-alanine ligase, it was initially thought to inhibit the enzyme through simple, competitive, and reversible binding to one of the D-Ala binding sites . Recent studies suggest that the inhibition of d-alanine:d-alanine ligase by d-cycloserine proceeds via a distinct phosphorylated form of the drug .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall peptidoglycan biosynthesis pathway . By inhibiting the enzymes alanine racemase and D-alanine:D-alanine ligase, this compound disrupts the formation of the dipeptide D-alanyl-D-alanine, a key component of the bacterial cell wall . This disruption leads to the inhibition of bacterial cell wall synthesis, which can result in bacterial cell death .

Pharmacokinetics

D-cycloserine, the monomer form, is known to be well soluble in water , which suggests that the dimer might also have good water solubility This property could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis . By inhibiting the formation of the dipeptide D-alanyl-D-alanine, this compound prevents the proper construction of the bacterial cell wall . This can lead to bacterial cell death, making this compound an effective antibiotic .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that D-Cycloserine is unstable under acidic conditions (pH 1–2), converting into its dimer in the solid-state and in solution . Therefore, the pH of the environment could significantly impact the stability and efficacy of this compound. Additionally, the presence of certain solvents, such as acetonitrile, can enhance the dimerization of D-Cycloserine .

Análisis Bioquímico

Biochemical Properties

D-Cycloserine dimer interacts with pyridoxal-5′-phosphate (PLP)-dependent enzymes . The interaction is predominantly reversible and depends on the organization of the active site and the mechanism of the catalyzed reaction . Several products of the interaction of PLP with D-Cycloserine are known .

Cellular Effects

It is known that D-Cycloserine can influence the biosynthesis of the external bacterial cell wall in Mycobacterium tuberculosis by inhibiting peptidoglycan molecule formation while competing with D-alanine .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the PLP form of the enzyme, similar to the substrate (amino acid) . This interaction leads to the formation of various adducts of D-Cycloserine and PLP . The inhibition of D-alanine:D-alanine ligase by D-Cycloserine proceeds via a distinct phosphorylated form of the drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the content (purity) of D-Cycloserine dropped almost 2.0% in 60 minutes. In addition, the content of Cycloserine dimer dropped 2.5% . This suggests that the effects of this product may change over time.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the biosynthesis of the external bacterial cell wall . It competes with D-alanine, affecting the formation of peptidoglycan molecules .

Propiedades

IUPAC Name |

(3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBJUCSMJGKICJ-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CON)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C(=O)N[C@@H](C(=O)N1)CON)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16337-02-3 |

Source

|

| Record name | Cycloserine diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOSERINE DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCG6NP113 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)